molecular formula C19H16N4O2S B2947764 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1795492-22-6

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2947764
CAS No.: 1795492-22-6
M. Wt: 364.42
InChI Key: XGHLXKIDSVMATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a complex organic molecule featuring a variety of functional groups Its structure comprises a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to an imidazo[1,2-a]pyridine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: The synthesis begins with the preparation of the benzo[d]thiazol-2-yloxy derivative. This can be achieved through a nucleophilic substitution reaction involving benzo[d]thiazole and an appropriate alkyl halide.

  • Formation of Azetidine Ring: The azetidine ring is introduced via cyclization reactions, often involving azetidine-2-carboxylic acid and suitable protecting groups to control the reaction pathway.

  • Coupling Reaction: The final step involves coupling the benzo[d]thiazol-2-yloxy derivative with 2-methylimidazo[1,2-a]pyridine under conditions that facilitate the formation of a methanone linkage. Commonly used reagents include coupling agents like EDC or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

  • Scale-Up Synthesis: Industrial production typically employs optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, leading to the formation of N-oxides.

  • Reduction: Reduction reactions can target the methanone linkage, potentially yielding the corresponding alcohol.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are typically used under mild conditions.

  • Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed in anhydrous solvents.

  • Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst, often under reflux conditions.

Major Products Formed

  • Oxidation Products: N-oxides and other oxidized derivatives.

  • Reduction Products: Corresponding alcohols or reduced methanone derivatives.

  • Substitution Products: A variety of substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block: This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of more complex molecules through subsequent reactions.

Biology and Medicine

  • Pharmacophore: Its structural motifs are found in several biologically active molecules, suggesting potential use in drug discovery and development.

  • Bioactivity Studies: Preliminary studies indicate that derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties.

Industry

  • Material Science: The compound's unique electronic properties make it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzo[d]thiazolylthio)acetic acid: Shares the benzo[d]thiazole core but differs in its functional groups and overall reactivity.

  • (3-Aminoazetidin-1-yl)(pyridin-3-yl)methanone: Features an azetidine ring and methanone linkage but lacks the benzo[d]thiazole and imidazo[1,2-a]pyridine moieties.

Uniqueness

  • The combination of the benzo[d]thiazole, azetidine, and imidazo[1,2-a]pyridine in a single molecule imparts unique reactivity and bioactivity profiles, distinguishing it from other compounds with similar individual moieties.

There you have it: a detailed dive into the world of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone. Quite a mouthful, but equally fascinating!

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-17(23-9-5-4-8-16(23)20-12)18(24)22-10-13(11-22)25-19-21-14-6-2-3-7-15(14)26-19/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHLXKIDSVMATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.